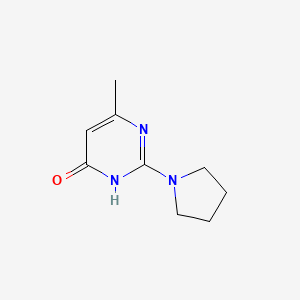

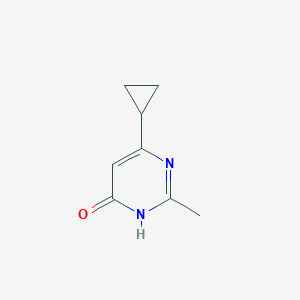

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Vue d'ensemble

Description

“6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol” is a chemical compound that has been mentioned in the context of chemical synthesis and biological activity . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as DNA, RNA, and ATP .

Synthesis Analysis

The synthesis of a related compound, 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, has been described in the literature . The process involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol” likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Applications De Recherche Scientifique

Synthesis and Biological Activity

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol has been utilized in the synthesis of new derivatives with potential biological activities. A study by Pivazyan et al. (2019) detailed the synthesis of new derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. Preliminary biological screening of these compounds revealed a pronounced plant growth stimulating effect (Pivazyan et al., 2019).

Development of Selective Brain Penetrant Inhibitors

The compound has been part of the design and discovery of selective brain penetrant inhibitors. Verhoest et al. (2012) described the development of PF-04447943, a novel PDE9A inhibitor identified using synthetic chemistry and structure-based drug design. This compound has advanced into clinical trials, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

Hydrogen-Bonded Structures

A study by Orozco et al. (2009) explored the hydrogen-bonded ribbon in derivatives of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol, providing insights into the electronic structures and molecular interactions in these compounds (Orozco et al., 2009).

Synthesis and Characterization of Stable Derivatives

The synthesis and characterization of stable derivatives of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol have been a subject of study. Schmidt (2002) discussed the formation of betainic pyrimidinaminides depending on the substitution pattern or reaction conditions, which is significant in understanding the compound's reactivity and stability (Schmidt, 2002).

Synthesis of Novel Antitumor Agents

The compound has been involved in the synthesis of novel antitumor agents. Liu et al. (2015) designed a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds exhibited significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).

Propriétés

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCBHPFIBPYUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351314 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |

CAS RN |

284680-44-0 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)

![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)

![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)

![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)